molecular formula C7H5Cl2NO B14008683 (E)-3,5-Dichlorobenzaldehyde oxime

(E)-3,5-Dichlorobenzaldehyde oxime

Cat. No.: B14008683
M. Wt: 190.02 g/mol
InChI Key: AVZFLLLFEIZFGB-WMZJFQQLSA-N
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Description

(E)-3,5-Dichlorobenzaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is specifically derived from 3,5-dichlorobenzaldehyde, where the aldehyde group is converted to an oxime. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3,5-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, allowing it to react with the aldehyde group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3,5-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-3,5-Dichlorobenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3,5-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates.

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • 2,4-Dichlorobenzaldehyde oxime
  • 4-Chlorobenzaldehyde oxime

Comparison: (E)-3,5-Dichlorobenzaldehyde oxime is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This substitution pattern can influence its reactivity and biological activity compared to other oximes. For instance, the dichloro substitution can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(NZ)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4-

InChI Key

AVZFLLLFEIZFGB-WMZJFQQLSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=N\O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NO

Origin of Product

United States

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